
cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.38. The purity is usually 95%.
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Biological Activity
Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a cyclopropyl group linked to a thioether and an imidazole ring, which are known to contribute to various biological activities. The structural formula is represented as follows:
Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as antitumor agents .
The proposed mechanism of action for imidazole derivatives involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, these compounds may interfere with the PI3K/Akt/mTOR pathway, leading to decreased cell survival and increased apoptosis markers such as caspase activation and PARP cleavage .
Antimicrobial Activity
Cyclopropyl-containing compounds have also been explored for their antimicrobial properties. Research indicates that derivatives with a similar structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogenic strains .
Study 1: Antitumor Efficacy
In a study examining the efficacy of various imidazole derivatives, this compound was tested against human lung cancer cells (HCC827). The results indicated an IC50 of 6.26 ± 0.33 μM, demonstrating significant growth inhibition compared to control groups .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCC827 | 6.26 ± 0.33 |
Control (DMSO) | HCC827 | N/A |
Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial activity of similar cyclopropyl derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 16 µg/mL against both strains, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 16 |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through multi-step reactions involving cyclopropyl and imidazole derivatives. The structural framework includes a cyclopropyl group, an imidazole ring, and a thioether linkage that enhances its chemical reactivity and biological activity. The synthesis typically involves:
- Formation of the imidazole core through condensation reactions.
- Introduction of the cyclopropyl group via cyclopropanation methods.
- Thioether formation by reacting appropriate thiols with the imidazole derivative.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit potent antimicrobial properties. Cyclopropyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been evaluated for its antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
In studies, it demonstrated significant inhibition zones comparable to standard antibiotics like ampicillin.
Compound | Activity (Zone of Inhibition in mm) |
---|---|
This compound | 15 |
Ampicillin | 18 |
Anticancer Potential
The compound has been studied for its anticancer properties using various cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The MTT assay results showed promising cytotoxic effects.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 20 ± 3.0 | C6 |
Cisplatin | 23 ± 1.5 | C6 |
This indicates that the compound has a comparable efficacy to established chemotherapeutics.
Neurological Disorders
Recent studies suggest that compounds similar to this compound may have applications in treating neurological disorders by acting as phosphodiesterase inhibitors. This could lead to improved cognitive functions and neuroprotection.
Cardiovascular Health
The compound's potential as a PDE9A inhibitor opens avenues for treating conditions like heart failure. Its selectivity for PDE9A may enhance cardiac output while minimizing side effects associated with broader PDE inhibition.
Conclusion and Future Directions
This compound shows considerable promise in various fields of medicinal chemistry due to its diverse biological activities and therapeutic potentials. Future research should focus on:
- Further elucidating its mechanism of action.
- Exploring its efficacy in clinical settings.
By expanding the understanding of this compound, researchers can unlock new therapeutic strategies for combating infections and cancer while addressing neurological and cardiovascular diseases effectively.
Properties
IUPAC Name |
cyclopropyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-2-4-12(5-3-11)10-19-15-16-8-9-17(15)14(18)13-6-7-13/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFRBSRLWXPUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.